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molecular formula C8H15NO2 B1321348 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one CAS No. 59857-88-4

4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one

Cat. No. B1321348
M. Wt: 157.21 g/mol
InChI Key: HJRSONVKDMDDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071530

Procedure details

92.5 g (0.5 mol) of 4-carbomethoxy-1-isopropyl-pyrrolidone in 1.2 l of ethanol were hydrogenated in the presence of about 50 g of Raney-Nickel for 48 hours at 160° - 180° C under a hydrogen pressure of 200 atmospheres. Then it was determined with the aid of thin layer chromatography (CHCl3 /C2H5OH= 95:5) if the reduction was finished. Otherwise 20 g of Raney-Nickel were added again and hydrogenated for another 24 hours. In most of the tests hydrogenation had finished after this time.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
CHCl3 C2H5OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:9][N:8]([CH:10]([CH3:12])[CH3:11])[C:7](=[O:13])[CH2:6]1)(OC)=[O:2].C(Cl)(Cl)Cl.C(O)C>C(O)C.[Ni]>[OH:2][CH2:1][CH:5]1[CH2:9][N:8]([CH:10]([CH3:11])[CH3:12])[C:7](=[O:13])[CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
C(=O)(OC)C1CC(N(C1)C(C)C)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
CHCl3 C2H5OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.C(C)O
Step Three
Name
Quantity
20 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OCC1CC(N(C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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